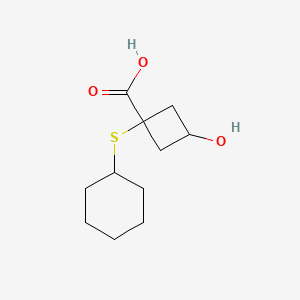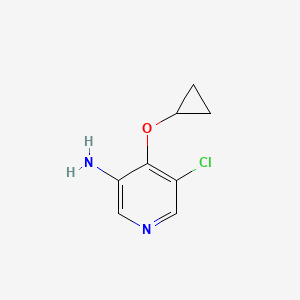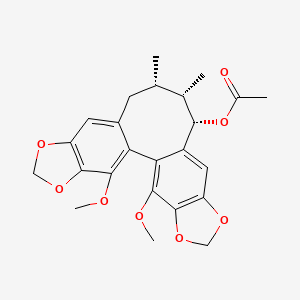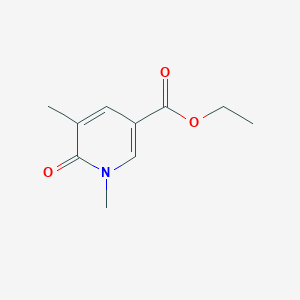
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate , is a chemical compound with the molecular formula C13H19NO4. It was initially discovered in the former Soviet Union and was initially used as an antioxidant for vegetable and animal oils to prevent rancidity. Later, its role expanded to promoting growth in livestock and poultry .
Méthodes De Préparation
Synthetic Routes: The synthesis of Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves esterification and cyclization reactions. Here’s a common synthetic route:
Esterification: Diethyl malonate reacts with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of a base (such as sodium ethoxide) to form the desired ester.
Cyclization: The ester undergoes cyclization under acidic conditions, leading to the formation of the dihydropyridine ring.
Industrial Production: While the industrial production methods may vary, the above synthetic route serves as a basis for large-scale production.
Analyse Des Réactions Chimiques
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate participates in various chemical reactions:
Oxidation: It can be oxidized to the corresponding pyridine carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding dihydropyridine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium ethoxide, acids (for cyclization), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate finds applications in:
Healthcare: It has been explored for cardiovascular disease prevention and as a hepatoprotective agent against fatty liver and toxic hepatitis.
Animal Growth Promotion: It enhances growth in livestock and poultry.
Mécanisme D'action
The compound’s mechanism involves:
Antioxidant Activity: It stabilizes cell membranes by enhancing the activity of phosphofructokinase and protecting against oxidative damage.
Endocrine Regulation: It modulates hormone levels (T3, T4, FSH, LH), impacting growth and reproductive performance.
Comparaison Avec Des Composés Similaires
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its dual antioxidant and growth-promoting properties. Similar compounds include other dihydropyridines like Nifedipine and Amlodipine .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
ethyl 1,5-dimethyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)9(12)11(3)6-8/h5-6H,4H2,1-3H3 |
Clé InChI |
FBIBYMGNLRJCRP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=O)C(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


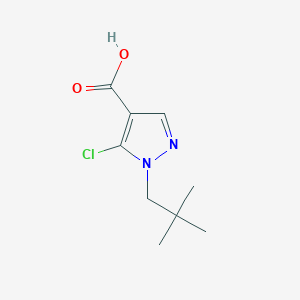

![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
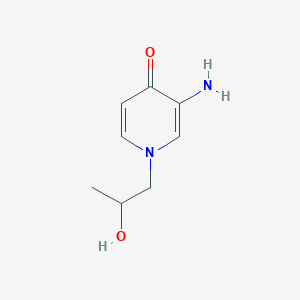

![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)

![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
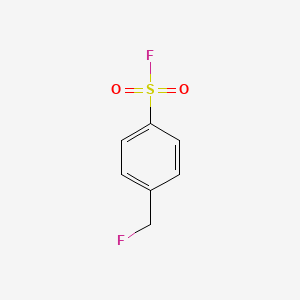
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)

